molecular formula C25H29BrN2O4 B11630005 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11630005
M. Wt: 501.4 g/mol
InChI Key: KAEKGKZJQSQNHK-XTQSDGFTSA-N
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Description

5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylaminoethyl group, a hydroxy group, and a propoxybenzoyl group

Preparation Methods

The synthesis of 5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of various functional groups. The synthetic routes typically involve the use of reagents such as bromobenzene, dimethylamine, and propoxybenzoyl chloride under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(4-BROMOPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrol-2-one derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29BrN2O4

Molecular Weight

501.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29BrN2O4/c1-5-14-32-20-11-8-18(15-16(20)2)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(3)4)25(31)24(21)30/h6-11,15,22,29H,5,12-14H2,1-4H3/b23-21+

InChI Key

KAEKGKZJQSQNHK-XTQSDGFTSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O)C

Origin of Product

United States

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